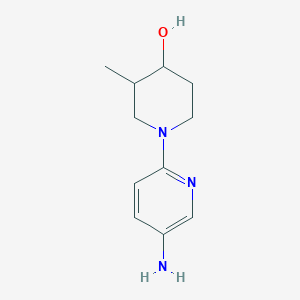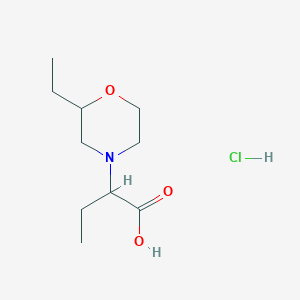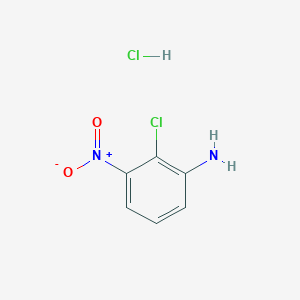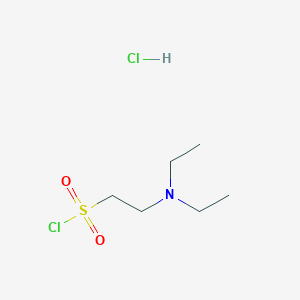
1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol
Übersicht
Beschreibung
“1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol” is a complex organic compound that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of an amino group (-NH2) and a hydroxyl group (-OH) suggests that this compound could exhibit properties such as basicity and hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperidine rings would give the molecule a certain degree of rigidity, while the amino and hydroxyl groups could form hydrogen bonds with other molecules. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The amino group is a common nucleophile, meaning it can donate a pair of electrons to form a new bond. The hydroxyl group is acidic, meaning it can donate a proton (H+) in certain conditions. The pyridine ring can also participate in various reactions, such as electrophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces. These properties could be determined using various analytical techniques .
Wissenschaftliche Forschungsanwendungen
Biotechnologie
Biotechnologische Anwendungen können die Verwendung dieser Verbindung bei der Entwicklung neuer biochemischer Assays umfassen. Ihre strukturellen Merkmale könnten sie zu einem Kandidaten für eine molekulare Sonde oder ein Linkermolekül bei der Gestaltung von Biosensoren machen, wobei ihre Wechselwirkung mit anderen biologischen Molekülen für verschiedene analytische Zwecke überwacht werden könnte .
Pharmakologie
Pharmakologisch könnte 1-(5-Aminopyridin-2-yl)-3-methylpiperidin-4-ol auf seine pharmakokinetischen Eigenschaften hin untersucht werden. Als kleines Molekül mit einem Piperidin-Rückgrat könnte es günstige Absorptions-, Verteilungs-, Metabolismus- und Ausscheidungsmerkmale (ADME) aufweisen. Dies macht es zu einer Verbindung, die für weitere Studien im Bereich des Arzneimittelstoffwechsels und der Pharmakokinetik von Interesse ist .
Organische Synthese
In der organischen Synthese könnte diese Verbindung als vielseitiges Zwischenprodukt dienen. Ihre reaktiven Stellen - die Aminogruppe und die Hydroxylgruppe - bieten Funktionalisierungspunkte, die in mehrstufigen Syntheserouten zur Herstellung komplexer organischer Moleküle genutzt werden könnten, was möglicherweise zu neuen Materialien oder Pharmazeutika führt .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets such as enzymes or receptors. The amino and hydroxyl groups could form hydrogen bonds with these targets, while the pyridine and piperidine rings could fit into specific binding sites .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-7-14(5-4-10(8)15)11-3-2-9(12)6-13-11/h2-3,6,8,10,15H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEWZDYOOIDWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)










![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)
